molecular formula C15H19BN2O3 B14768898 N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B14768898
M. Wt: 286.14 g/mol
InChI Key: HTVGTARCGSSCLY-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a complex organic compound that features a cyano group, an acetamide group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Boronate Ester: This step involves the reaction of 4-bromo-3-cyanophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The boronate ester is then coupled with acetamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H19BN2O3/c1-10(19)18-12-6-7-13(11(8-12)9-17)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,18,19)

InChI Key

HTVGTARCGSSCLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C)C#N

Origin of Product

United States

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